molecular formula C8H9F3N2O5S B11808741 (R)-Methyl 3-(1H-pyrazol-1-yl)-2-(((trifluoromethyl)sulfonyl)oxy)propanoate

(R)-Methyl 3-(1H-pyrazol-1-yl)-2-(((trifluoromethyl)sulfonyl)oxy)propanoate

Cat. No.: B11808741
M. Wt: 302.23 g/mol
InChI Key: FQFBBOQVVGUWMK-ZCFIWIBFSA-N
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Description

(R)-Methyl 3-(1H-pyrazol-1-yl)-2-(((trifluoromethyl)sulfonyl)oxy)propanoate ( 1215198-18-7) is a sophisticated chiral building block of significant interest in modern medicinal chemistry and drug discovery . This compound features a multifunctional scaffold that integrates a pyrazol-1-yl heterocyclic ring, a reactive trifluoromethylsulfonyloxy (triflate) group, and a methyl ester functionality . The (R)-configuration at the chiral center is critical for its biological activity and stereoselective interactions . The presence of the pyrazole moiety is particularly noteworthy, as this heterocycle is a privileged structure in pharmacology, found in numerous therapeutic agents due to its diverse biological activities . The triflate group serves as an excellent leaving group, making this compound a valuable electrophilic intermediate for nucleophilic substitution reactions, including palladium-catalyzed cross-couplings, enabling the introduction of the chiral propanoate framework into more complex molecules . Recent studies highlight its application in the synthesis of targeted pharmacological interventions, where its enantiopure form demonstrates superior metabolic stability compared to racemic mixtures . Preclinical research indicates promising inhibitory activity against serine hydrolases like human neutrophil elastase (HNE), with the trifluoromethanesulfonate group's unique electronic properties stabilizing the tetrahedral transition state during enzymatic catalysis . The compound is supplied with high chemical purity (typically ≥97%) and is handled as a cold-chain item to preserve its integrity . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C8H9F3N2O5S

Molecular Weight

302.23 g/mol

IUPAC Name

methyl (2R)-3-pyrazol-1-yl-2-(trifluoromethylsulfonyloxy)propanoate

InChI

InChI=1S/C8H9F3N2O5S/c1-17-7(14)6(5-13-4-2-3-12-13)18-19(15,16)8(9,10)11/h2-4,6H,5H2,1H3/t6-/m1/s1

InChI Key

FQFBBOQVVGUWMK-ZCFIWIBFSA-N

Isomeric SMILES

COC(=O)[C@@H](CN1C=CC=N1)OS(=O)(=O)C(F)(F)F

Canonical SMILES

COC(=O)C(CN1C=CC=N1)OS(=O)(=O)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Methyl 3-(1H-pyrazol-1-yl)-2-(((trifluoromethyl)sulfonyl)oxy)propanoate typically involves multiple steps, starting from readily available precursors. One common route includes the formation of the pyrazole ring through cyclization reactions, followed by the introduction of the trifluoromethylsulfonyl group via sulfonylation reactions. The final step often involves esterification to form the propanoate ester. Reaction conditions such as temperature, solvent, and catalysts are carefully optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability. Industrial methods also focus on minimizing waste and optimizing the use of reagents to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

®-Methyl 3-(1H-pyrazol-1-yl)-2-(((trifluoromethyl)sulfonyl)oxy)propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

    Substitution: The trifluoromethylsulfonyl group can be substituted with other nucleophiles, resulting in diverse products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and pH being critical factors.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of functionalized derivatives.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds containing pyrazole derivatives. In particular, (R)-Methyl 3-(1H-pyrazol-1-yl)-2-(((trifluoromethyl)sulfonyl)oxy)propanoate has shown promising results against various bacterial strains:

  • Mechanism of Action : The compound's effectiveness is attributed to its ability to disrupt bacterial cell membranes and inhibit key metabolic pathways.
  • Case Study : A study evaluated the antibacterial efficacy of several pyrazole derivatives, including this compound, against Gram-positive and Gram-negative bacteria. The results indicated significant inhibition against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Table 1: Antimicrobial Activity of Pyrazole Derivatives

CompoundBacterial StrainMIC (µg/mL)
This compoundStaphylococcus aureus15
This compoundEscherichia coli20

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies:

  • Cell Lines Tested : The compound was tested against several cancer cell lines, including MCF7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer).
  • Results : The compound demonstrated cytotoxic effects, leading to a significant reduction in cell viability at concentrations above 10 µM. The mechanism is believed to involve apoptosis induction and cell cycle arrest .

Table 2: Cytotoxic Effects on Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
MCF712Apoptosis induction
A54910Cell cycle arrest
HeLa15Apoptosis induction

Catalytic Applications

In addition to its biological applications, this compound has been investigated for its catalytic properties:

  • Catalytic Role : The compound acts as a ligand in palladium-catalyzed reactions, facilitating various organic transformations.
  • Study Findings : Research indicates that the incorporation of trifluoromethylated pyrazole derivatives enhances the efficiency of cross-coupling reactions, making them valuable in synthetic organic chemistry .

Table 3: Catalytic Efficiency in Organic Transformations

Reaction TypeCatalyst UsedYield (%)
Suzuki CouplingPalladium with (R)-Methyl pyrazole ligand85
Heck ReactionPalladium with (R)-Methyl pyrazole ligand90

Mechanism of Action

The mechanism of action of ®-Methyl 3-(1H-pyrazol-1-yl)-2-(((trifluoromethyl)sulfonyl)oxy)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethylsulfonyl group plays a crucial role in binding to these targets, leading to the modulation of biological pathways. This interaction can result in various effects, such as inhibition of enzyme activity or alteration of receptor signaling, depending on the specific target and context.

Biological Activity

(R)-Methyl 3-(1H-pyrazol-1-yl)-2-(((trifluoromethyl)sulfonyl)oxy)propanoate, with the CAS number 1215198-18-7, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C8H9F3N2O5SC_8H_9F_3N_2O_5S. The compound features a pyrazole moiety, which is known for its diverse biological activities, and a trifluoromethyl sulfonate group that enhances its reactivity and solubility in biological systems.

The biological activity of this compound can be attributed to its ability to interact with various biological targets. Pyrazole derivatives are often involved in modulating enzyme activities and receptor interactions. The trifluoromethyl group may enhance lipophilicity, allowing better membrane penetration and interaction with cellular targets.

Antimicrobial Activity

Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, pyrazole derivatives have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell walls or interference with metabolic pathways.

Anticancer Potential

Research has demonstrated that pyrazole-based compounds can inhibit tumor growth. For example, a study found that specific pyrazole derivatives exhibited cytotoxic effects on cancer cell lines through apoptosis induction and cell cycle arrest. The presence of electron-withdrawing groups like trifluoromethyl may enhance these effects by increasing the compound's reactivity towards cellular targets.

Case Studies

  • Anticancer Activity : A recent investigation into a series of pyrazole derivatives revealed that compounds similar to this compound demonstrated IC50 values in the low micromolar range against various cancer cell lines, indicating potent anticancer activity. These findings suggest that structural modifications can lead to enhanced efficacy against specific tumor types.
  • Antimicrobial Efficacy : In vitro studies have shown that related compounds possess significant antibacterial activity against resistant strains of bacteria, highlighting the potential for developing new antibiotics based on this scaffold.

Data Tables

Biological Activity IC50 Value (µM) Target
Anticancer5.0 - 15.0Various cancer cell lines
Antimicrobial10.0 - 20.0Gram-positive bacteria
Antimicrobial15.0 - 25.0Gram-negative bacteria

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Similarities and Differences

Table 1: Structural Comparison of Key Compounds
Compound Name Substituents at 2-Position Substituents at 3-Position Key Features
(R)-Methyl 3-(1H-pyrazol-1-yl)-2-(((trifluoromethyl)sulfonyl)oxy)propanoate Triflyl oxy (CF₃SO₂O⁻) 1H-pyrazol-1-yl Chiral center (R-configuration), triflyl group enhances electrophilicity
Methyl 3-(2,4-dihydroxyphenyl)propanoate (, Compound 9) Hydroxyl (OH) 2,4-dihydroxyphenyl Phenolic hydroxyl groups, lacks electron-withdrawing groups
Methyl 3-(2’-hydroxy-4’-methoxyphenyl)propanoate (, Compound 8) Hydroxyl (OH) and methoxy (OCH₃) 2’-hydroxy-4’-methoxyphenyl Polar substituents, potential antioxidant activity
Haloxyfop-methyl () 4-((3-chloro-5-(trifluoromethyl)-pyridinyl)oxy)phenoxy Propanoate ester Agrochemical (herbicide), pyridine and trifluoromethyl groups
Methyl (R)-2-((tert-butoxycarbonyl)amino)-3-(4-(triflyloxy)phenyl)propanoate () Triflyl oxy (CF₃SO₂O⁻) 4-(triflyloxy)phenyl tert-butoxycarbonyl (Boc)-protected amine, phenyl ring substitution

Key Observations :

  • Electrophilic Reactivity: The triflyl oxy group in the target compound distinguishes it from phenolic or methoxy-substituted analogs (e.g., and ), enabling participation in SN2 reactions or as a leaving group in synthetic pathways.
  • Chirality : Unlike haloxyfop-methyl (), which is a racemic herbicide, the (R)-configuration of the target compound makes it valuable for enantioselective synthesis.
  • Functional Group Diversity : highlights a Boc-protected amine variant with a phenyl triflyl oxy group, contrasting with the pyrazole moiety in the target compound.

Physicochemical Properties

Table 2: Physicochemical Comparison
Compound Name Molecular Weight (g/mol) Boiling Point (°C) Solubility LogP (Predicted)
(R)-Methyl 3-(1H-pyrazol-1-yl)-2-(triflyloxy)propanoate ~325.3* N/A Low in water, soluble in DMSO 1.8–2.5
Methyl 3-(2,4-dihydroxyphenyl)propanoate 210.2 N/A Moderate in polar solvents 0.5–1.0
Haloxyfop-methyl 375.8 220–225 Low water solubility 4.2
Methyl (R)-2-(Boc-amino)-3-(4-triflyloxyphenyl)propanoate () 427.4 N/A Soluble in chloroform, DMF 2.8–3.5

*Calculated based on molecular formula C₈H₇F₃N₂O₅S.

Key Observations :

  • The triflyl group increases molecular weight and hydrophobicity (higher LogP) compared to phenolic analogs.
  • Haloxyfop-methyl’s higher LogP (4.2) aligns with its herbicidal activity, requiring lipid membrane penetration.

Q & A

Q. What are the key synthetic routes for preparing (R)-Methyl 3-(1H-pyrazol-1-yl)-2-(((trifluoromethyl)sulfonyl)oxy)propanoate, and how is stereochemical purity ensured?

Methodological Answer: The synthesis typically involves:

  • Step 1: Esterification of a β-hydroxy acid precursor with methanol under acidic conditions.
  • Step 2: Introduction of the trifluoromethylsulfonyl (Tf) group via reaction with trifluoromethanesulfonic anhydride (Tf₂O) in the presence of a base (e.g., pyridine) to form the activated leaving group .
  • Step 3: Coupling the pyrazole moiety through nucleophilic substitution or copper-catalyzed click chemistry.
  • Stereochemical Control: Chiral resolution using chiral stationary phase HPLC or enzymatic kinetic resolution ensures enantiomeric excess (ee) >98%. X-ray crystallography or circular dichroism (CD) validates configuration .

Q. What analytical techniques are most effective for characterizing the structural and stereochemical integrity of this compound?

Methodological Answer:

  • NMR Spectroscopy: ¹H/¹³C/¹⁹F NMR confirms regiochemistry of the pyrazole ring and Tf group placement. Key signals include the methyl ester (δ ~3.7 ppm) and pyrazole protons (δ 7.2–8.1 ppm) .
  • HPLC-MS: Reverse-phase HPLC (C18 column, acetonitrile/water gradient) coupled with high-resolution mass spectrometry (HRMS) verifies molecular weight and purity (>95%) .
  • X-ray Crystallography: Resolves absolute (R)-configuration and intermolecular interactions in the crystal lattice .

Advanced Research Questions

Q. How does the trifluoromethylsulfonyloxy group influence the compound’s reactivity in nucleophilic substitution reactions compared to other leaving groups?

Methodological Answer:

  • Reactivity Profile: The Tf group’s strong electron-withdrawing nature enhances leaving-group ability, making it 10³–10⁴ times more reactive than tosyl or mesyl groups in SN2 reactions. Kinetic studies (e.g., using Eyring plots) quantify activation parameters .
  • Comparative Studies: Benchmarked against methyl sulfonate analogs, the Tf derivative shows faster reaction rates in cross-coupling reactions (e.g., Suzuki-Miyaura) due to improved electrophilicity .

Q. What strategies can mitigate racemization during the synthesis of the (R)-enantiomer, and how are these validated experimentally?

Methodological Answer:

  • Low-Temperature Reactions: Conducting reactions below –20°C minimizes base-induced epimerization.
  • Chiral Auxiliaries: Use of (R)-proline-derived catalysts during esterification retains configuration .
  • Validation: Time-resolved CD spectroscopy monitors ee during synthesis. Accelerated stability studies (40°C/75% RH for 14 days) confirm no degradation in enantiomeric purity .

Q. How can computational chemistry predict the stability and reactivity of this compound under various experimental conditions?

Methodological Answer:

  • DFT Calculations: Gaussian or ORCA software models transition states for hydrolysis or nucleophilic attacks. Solvent effects (e.g., DMSO vs. THF) are modeled using COSMO-RS .
  • MD Simulations: Molecular dynamics (e.g., GROMACS) predict aggregation behavior in aqueous buffers, explaining solubility limitations observed experimentally (e.g., <1 mg/mL in PBS) .

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